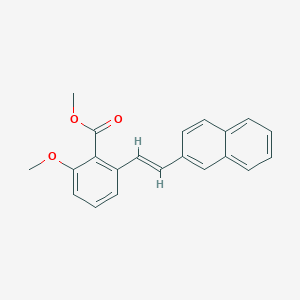

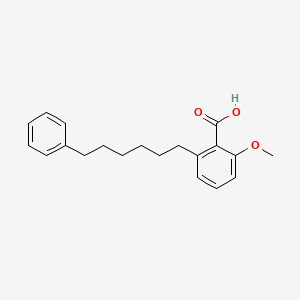

![molecular formula C16H15ClO3 B6339086 2-[2-(4-Chlorophenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester, 95% CAS No. 1171924-95-0](/img/structure/B6339086.png)

2-[2-(4-Chlorophenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester, 95%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

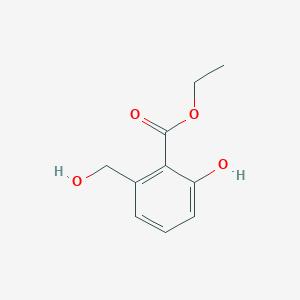

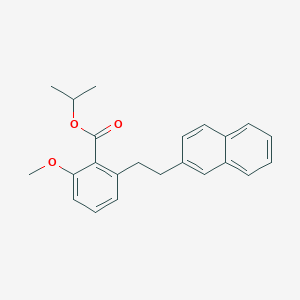

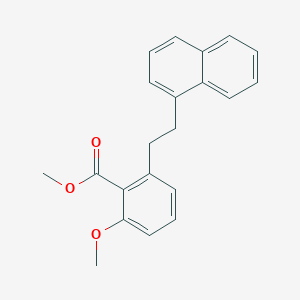

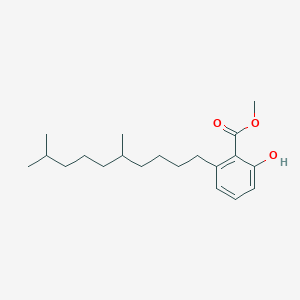

The compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are derived from carboxylic acids and an alcohol. They are characterized by the presence of a carbonyl group adjacent to an ether group .

Synthesis Analysis

Esters can be synthesized via a process known as esterification . This typically involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst . The reaction is slow and reversible, and the ester is often distilled off as soon as it forms to prevent the reverse reaction from occurring .Molecular Structure Analysis

The molecular structure of an ester involves a carbonyl group (C=O) and an ether group (R-O-R’) as part of the same functional group . The specific structure of “2-[2-(4-Chlorophenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester” could not be found in the available resources.Chemical Reactions Analysis

Esters can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents . Hydrolysis, in particular, is a common reaction for esters, and it results in the breaking of the ester bond to form an alcohol and a carboxylic acid .Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding, so their boiling points are intermediate between those of nonpolar alkanes and alcohols, which do engage in hydrogen bonding . Small esters are somewhat soluble in water due to their ability to engage in hydrogen bonding with water molecules .Wissenschaftliche Forschungsanwendungen

Suzuki–Miyaura Coupling Reactions

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides using a palladium catalyst. The broad application of SM coupling arises from the exceptionally mild and functional group-tolerant reaction conditions, the relatively stable, readily prepared, and environmentally benign nature of organoboron reagents, and their rapid transmetalation with palladium(II) complexes . In this context, MFCD12546852 can serve as a valuable boron reagent in SM coupling reactions.

Histone Deacetylase Inhibitors (HDACIs)

MFCD12546852: and its derivatives have been explored as potential HDACIs. HDACIs modulate gene expression by inhibiting histone deacetylases, leading to altered chromatin structure and gene transcription. A series of 24 compounds based on structural modifications of the model methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate (a close analogue of MFCD12546852 ) were synthesized and evaluated for their HDAC inhibitory activity .

Crystallography Studies

The crystal structure of related compounds, such as 2-[2-(4-chloro-phenyl)-acetylamino]-3-(3,4-dichloro-phenyl)-propionic acid , has been investigated using X-ray crystallography. Such studies provide valuable insights into molecular conformations, intermolecular interactions, and solid-state properties .

Benzylic Oxidation to Carboxylic Acid

By adding a sodium dichromate source of protons (e.g., sulfuric acid) and heating the reaction, the alkyl side chain of MFCD12546852 can be oxidized to form a carboxylic acid functional group. This transformation is useful in synthetic chemistry and drug development .

Safety and Hazards

Wirkmechanismus

Target of Action

It’s known that similar compounds often interact with proteins or enzymes in the body, altering their function and leading to changes at the cellular level .

Mode of Action

It’s known that similar compounds often work by binding to their target proteins or enzymes, thereby modifying their function . This can lead to a variety of effects, depending on the specific target and the nature of the interaction.

Biochemical Pathways

Similar compounds often affect pathways related to the function of their target proteins or enzymes . The downstream effects of these changes can vary widely, depending on the specific pathways involved.

Pharmacokinetics

Similar compounds often have properties that affect their bioavailability, such as their solubility, stability, and the rate at which they are metabolized and excreted .

Result of Action

Similar compounds often lead to changes at the cellular level, such as altered protein function, changes in cell signaling, or changes in cell metabolism .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other compounds or enzymes . .

Eigenschaften

IUPAC Name |

methyl 2-[2-(4-chlorophenyl)ethyl]-6-hydroxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO3/c1-20-16(19)15-12(3-2-4-14(15)18)8-5-11-6-9-13(17)10-7-11/h2-4,6-7,9-10,18H,5,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAPNXNOCIOBNHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1O)CCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(4-Chloro-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

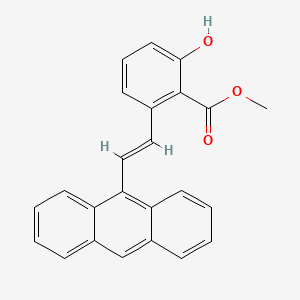

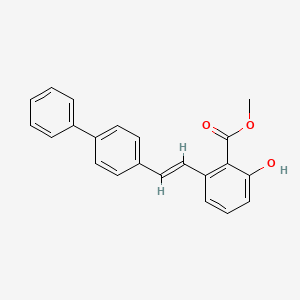

![2-[2-(3,4-Dichloro-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester](/img/structure/B6339010.png)

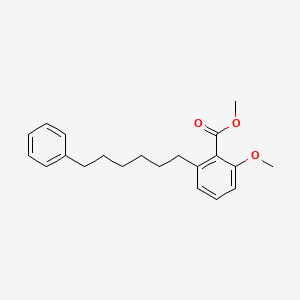

![N,N-Dibenzyl-2-methoxy-6-[2-(4-methoxy-phenyl)-ethyl]-benzamide](/img/structure/B6339021.png)

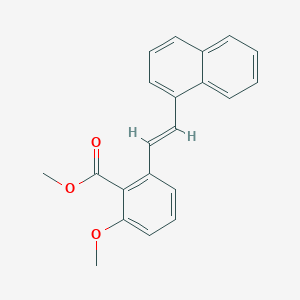

![Benzoic acid 4-[2-(3-hydroxy-phenyl)-vinyl]-phenyl ester](/img/structure/B6339090.png)

![2-[2-(4-Bromo-phenyl)-vinyl]-6-hydroxy-benzoic acid methyl ester](/img/structure/B6339110.png)